Ethyl itaconate Ethyl itaconate
Brand Name: Vulcanchem
CAS No.: 57718-07-7
VCID: VC1974653
InChI: InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10)
SMILES: CCOC(=O)CC(=C)C(=O)O
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol

Ethyl itaconate

CAS No.: 57718-07-7

Cat. No.: VC1974653

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl itaconate - 57718-07-7

Specification

CAS No. 57718-07-7
Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
IUPAC Name 4-ethoxy-2-methylidene-4-oxobutanoic acid
Standard InChI InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10)
Standard InChI Key RTTAGBVNSDJDTE-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=C)C(=O)O
Canonical SMILES CCOC(=O)CC(=C)C(=O)O

Introduction

Chemical Structure and Properties

Ethyl itaconate is a monoester of itaconic acid (C5H6O4), an α,β-unsaturated dicarboxylic acid that contains a double bond and two carboxyl groups. In ethyl itaconate, one of the carboxyl groups of itaconic acid is esterified with an ethyl group, resulting in the molecular formula C7H10O4 and a molecular weight of 158.15200 .

The physical and chemical properties of ethyl itaconate are summarized in the following table:

PropertyValueReference
Molecular FormulaC7H10O4
Molecular Weight158.15200
Melting Point56°C
Boiling Point153°C at 12mmHg
Density1.153 g/cm³
Flash Point122.5°C
pKa3.88±0.11 (Predicted)
Physical FormWhite to almost white powder/crystal
Recommended StorageSealed in dry conditions at 2-8°C

Synthesis Methods

Several approaches have been developed for the synthesis of ethyl itaconate, with esterification of itaconic acid being the predominant method. According to patent information (US3484478A), monoesters of itaconic acid can be prepared through selective esterification at temperatures between 75°C and 175°C using monoalkanols with 1 to 4 carbon atoms .

A key aspect of the patented process involves:

  • Initiating esterification in the presence of 0.1 to 1.0 mole of water per mole of alcohol reactant

  • Maintaining at least this initial amount of water throughout the reaction

  • Allowing up to 1.5 moles of water per mole of alcohol in the reaction mixture

This approach favors the formation of the monoester while minimizing the production of diesters, which are less valuable for certain applications.

Alternative synthesis methods include:

  • Selective hydrolysis of diethyl itaconate to produce the monoester

  • Enzymatic esterification using immobilized lipases, which has been demonstrated for other itaconate esters such as 4-octyl itaconate with yields approaching 99%

  • Reaction of itaconic anhydride (produced by dehydration of itaconic acid) with ethanol

Comparison with Other Itaconate Derivatives

Understanding the differences between ethyl itaconate and other derivatives is crucial for appropriate application in research and development. The table below compares key properties of ethyl itaconate with other common itaconate derivatives:

PropertyEthyl Itaconate (4EI)Dimethyl Itaconate (DI)4-Octyl Itaconate (4OI)Itaconic Acid
Conversion to intracellular itaconateSmall quantitiesNot convertedNot convertedReadily converted
Electrophilic stress responseMinimalStrongStrongMinimal
Effect on IκBζ and IL-6ModerateStrongly inhibitoryStrongly inhibitoryMinimal impact
Cell permeabilityModerateHigh due to esterificationHigh due to lipophilicityLow due to polarity
Chemical stabilityModerateLow (rapidly metabolized)ModerateHigh

This comparative analysis is derived from studies that systematically evaluated the metabolic, electrophilic, and immunologic profiles of macrophages treated with unmodified itaconate and various derivatives .

Mechanism of Action

The biological activity of ethyl itaconate is linked to the fundamental properties of itaconate compounds. Itaconate and its derivatives can exert their effects through several mechanisms:

  • Covalent modification of proteins: The α,β-unsaturated carboxylic acid structure allows for Michael addition reactions with cysteine residues in proteins. Ethyl itaconate can affect protein activity through this mechanism, though with lower electrophilic reactivity than derivatives like dimethyl itaconate .

  • Metabolic regulation: Itaconate compounds can inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle, thereby affecting cellular metabolism .

  • Modulation of immune responses: The unique structural features of ethyl itaconate allow it to interact with various immune signaling pathways, though with distinct effects compared to other derivatives .

Research has shown that the mechanism of action for ethyl itaconate differs significantly from derivatives like dimethyl itaconate, which has stronger electrophilic properties and can rapidly deplete glutathione levels and trigger more pronounced Nrf2 activation .

Applications and Research Developments

Ethyl itaconate has several established and emerging applications:

Polymer Science Applications

As a monomer in polymerization reactions, ethyl itaconate contributes to the development of specialized polymers. The presence of both an ester group and a free carboxylic acid group makes it particularly valuable for creating branched and functional polymers . Polymers derived from itaconate esters have applications in:

  • Hydrogels for drug delivery systems

  • Copolymeric materials with controlled physical properties

  • Surface-active materials due to their ability to form stable monolayers at air-water interfaces

Pharmaceutical Research

The moderate biological effects of ethyl itaconate make it a promising candidate for pharmaceutical applications:

  • As a research tool for studying itaconate metabolism without triggering the strong electrophilic stress responses associated with other derivatives

  • In developing anti-inflammatory or immunomodulatory treatments that require more subtle modulation of immune responses

  • As a potential therapeutic agent for conditions involving inflammation and oxidative stress, leveraging its distinct immunological profile

Future Research Directions

The current state of research suggests several promising directions for future investigation of ethyl itaconate:

  • Further elucidation of its specific mechanisms of action in immune cells and how these differ from other itaconate derivatives

  • Development of more efficient and selective synthesis methods, particularly those employing green chemistry principles

  • Exploration of its potential in combination therapies for inflammatory and immune disorders

  • Investigation of structure-activity relationships to design optimized derivatives with enhanced therapeutic properties

  • Studies on its long-term effects on immune function, as recent research has revealed that some itaconate derivatives like dimethyl itaconate can induce both short-term anti-inflammatory effects and long-term trained immunity

As research into itaconate metabolism and function continues to advance, ethyl itaconate will likely remain an important compound of interest due to its unique position among itaconate derivatives and its potential applications in both materials science and biomedicine.

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